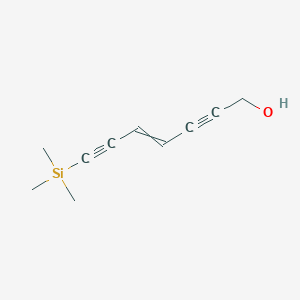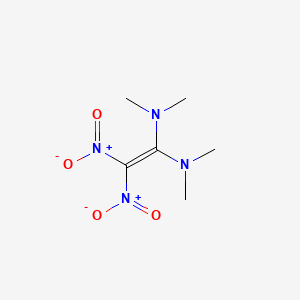
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- is a chemical compound with a complex molecular structure It contains a six-membered ring with oxygen, making it a pyran derivative The presence of trifluoroethoxy and methyl groups adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- typically involves the reaction of tetrahydropyran derivatives with trifluoroethanol under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct cis-configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoroethoxy group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group may enhance its binding affinity and specificity. The compound’s effects are mediated through specific pathways, which are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, trans-: The trans-isomer of the compound with different spatial arrangement.
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-difluoroethoxy)-, cis-: A similar compound with two fluorine atoms instead of three.
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis-: A compound with a different substituent on the pyran ring.
Uniqueness
The unique combination of the trifluoroethoxy group and the cis-configuration gives 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- distinct chemical properties and reactivity. Its specific interactions and applications set it apart from similar compounds.
Propriétés
Numéro CAS |
129278-24-6 |
|---|---|
Formule moléculaire |
C8H13F3O2 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
(2S,4S)-4-methyl-2-(2,2,2-trifluoroethoxy)oxane |
InChI |
InChI=1S/C8H13F3O2/c1-6-2-3-12-7(4-6)13-5-8(9,10)11/h6-7H,2-5H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
KIHRVUONLPVRJI-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CCO[C@H](C1)OCC(F)(F)F |
SMILES canonique |
CC1CCOC(C1)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
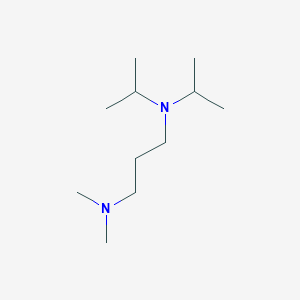
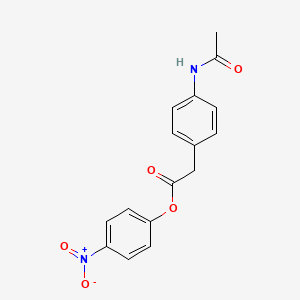
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
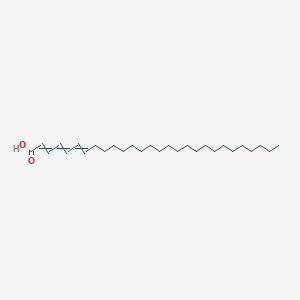

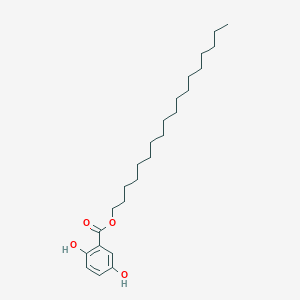

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
